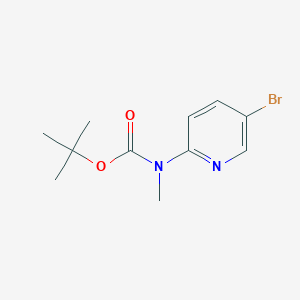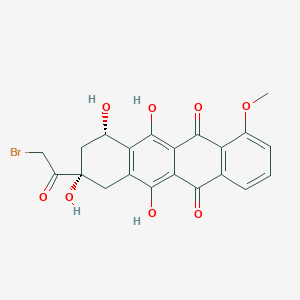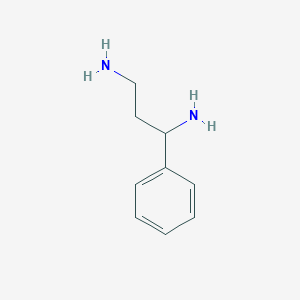
1-Phenylpropane-1,3-diamine
Vue d'ensemble
Description
1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with two amino groups at the 1 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1,3-propanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or imines derived from 1-phenyl-1,3-propanedione. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives and other substituted amines.
Applications De Recherche Scientifique
1-Phenylpropane-1,3-diamine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is employed in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Phenylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In biochemical pathways, the compound can act as an inhibitor or activator of enzymes, altering metabolic processes .
Comparaison Avec Des Composés Similaires
- 1-Phenylethane-1,2-diamine
- 1-Phenylbutane-1,4-diamine
- 1-Phenylpropane-1,2-diamine
Uniqueness: 1-Phenylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The position of the amino groups allows for unique hydrogen bonding and steric interactions, making it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
1-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPCRJUQLPMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515945 | |
| Record name | 1-Phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4888-74-8 | |
| Record name | 1-Phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing organoboron compounds like those derived from N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine?
A1: Organoboron compounds are important intermediates in organic synthesis and have found various applications in fields like materials science and medicinal chemistry. The research highlights a specific example where N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine acts as a precursor for creating novel organoboron complexes. These complexes, characterized using X-ray crystallography [, ], provide valuable insights into the structural features and bonding properties of such derivatives. This knowledge contributes to a deeper understanding of organoboron chemistry and might pave the way for developing new compounds with tailored properties in the future.
Q2: How does the structure of the synthesized organoboron compounds relate to the starting compound, 1-phenylpropane-1,3-diamine?
A2: The research demonstrates that the reaction of N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine with oxybis(diphenylborane) leads to the formation of an open-chain hydroxylamine adduct of diphenylborinic acid [, ]. The this compound moiety becomes part of a larger cyclic structure through the coordination of its oxygen and nitrogen atoms to the boron center. This specific structural arrangement, confirmed by X-ray crystallography, highlights the ability of this compound derivatives to act as chelating ligands for boron-containing molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
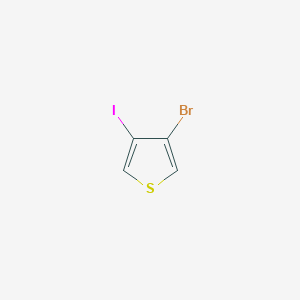
![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
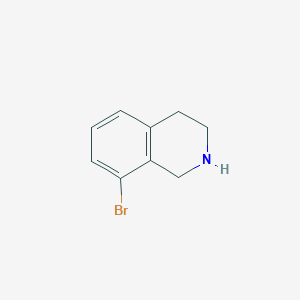

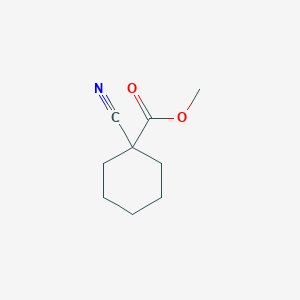
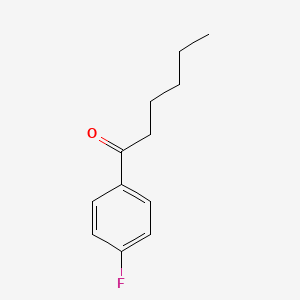
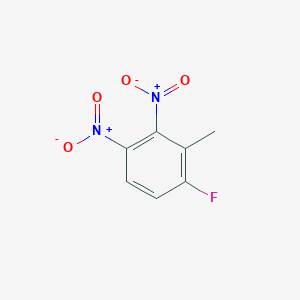
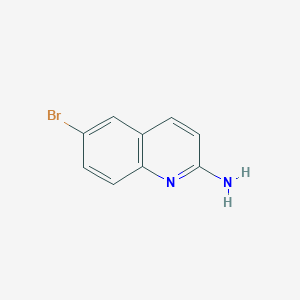
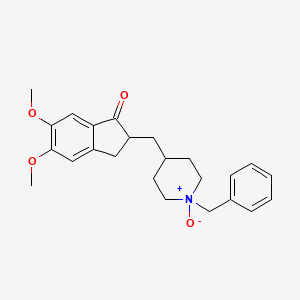


![Benzo[1,3]dioxole-5-carboxamidine hydrochloride](/img/structure/B1338667.png)
